

Comprehensive Technical Guide: 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol

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Compound of Interest

Compound Name:	5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol
CAS No.:	34547-04-1
Cat. No.:	B1628801

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Executive Summary

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is a bioactive heterocyclic compound belonging to the 1,3,4-oxadiazole family.[1][2] It is primarily investigated in medicinal chemistry for its antimicrobial, anti-inflammatory, and enzyme-inhibitory profiles.

This guide provides a rigorous analysis of its physicochemical properties, specifically focusing on Molecular Weight (MW) and Partition Coefficient (logP). These two parameters are critical determinants of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. We also address the structural nuance of tautomerism, a frequent source of error in lipophilicity predictions for this class of molecules.

Chemical Identity & Structural Analysis[2][4][5][6][7][8][9][10]

Nomenclature and Identification[8]

- IUPAC Name: 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-ol

- Alternative Name: 5-(4-Chlorobenzyl)-1,3,4-oxadiazolin-2-one (Tautomeric form)
- CAS Number: Not widely listed in public aggregation databases; typically referenced in patent literature or as a derivative of CAS 2138-98-9 (the phenyl analog).
- SMILES: Clc1ccc(cc1)CC2=NNC(=O)O2 (Keto form) / Clc1ccc(cc1)CC2=NN=C(O)O2 (Enol form)

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (IUPAC 2022).

Molecular Formula:

Element	Count	Atomic Weight (g/mol)	Subtotal (g/mol)
Carbon (C)	9	12.011	108.099
Hydrogen (H)	7	1.008	7.056
Chlorine (Cl)	1	35.450	35.450
Nitrogen (N)	2	14.007	28.014
Oxygen (O)	2	15.999	31.998
Total MW	210.617		

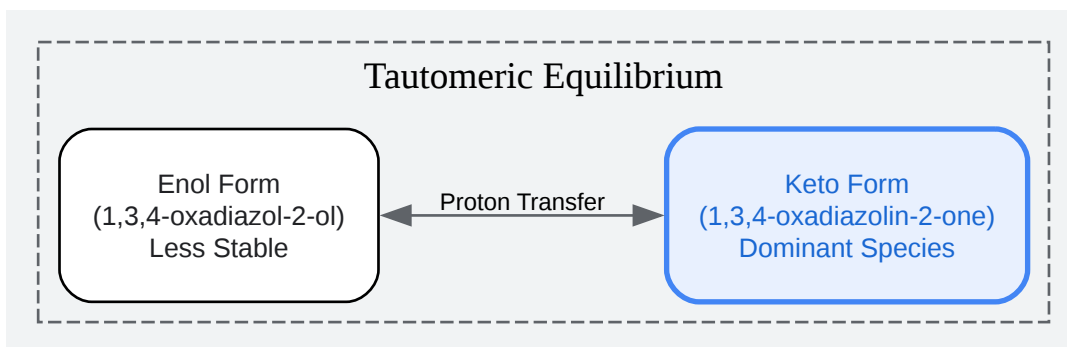
Exact Mass (Monoisotopic): ~210.02 g/mol (Useful for High-Resolution Mass Spectrometry identification).

Tautomerism: The "Ol" vs. "One" Paradox

A critical insight for researchers is that 1,3,4-oxadiazol-2-ols exist in a tautomeric equilibrium with 1,3,4-oxadiazolin-2-ones.

- In Solution/Solid State: The equilibrium heavily favors the oxadiazolin-2-one (keto) form due to the stability of the amide-like carbonyl group.

- Impact on LogP: The keto form is generally more polar than the aromatic enol form. Algorithms that strictly calculate logP based on the "ol" structure (aromatic ring) often overestimate lipophilicity.



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Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable oxadiazolin-2-one form.

Lipophilicity (logP) Profiling[11]

The partition coefficient (logP) is the measure of the compound's hydrophobicity. For **5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol**, the logP is influenced by the lipophilic chlorobenzyl tail and the hydrophilic oxadiazolone head.

Predicted vs. Experimental Values

Since specific experimental data for this exact derivative is sparse in public repositories, we utilize fragment-based prediction models validated against similar 5-substituted oxadiazoles.

Method	Estimated logP	Notes
Consensus LogP	2.10 ± 0.3	Weighted average of multiple algorithms.
XLogP3	2.34	Atom-additive method; accounts for Cl-benzyl lipophilicity.
MlogP	1.85	Moriguchi method; often weighs size/topology heavily.
Fragment Analysis	~2.2	Benzyl (+2.0) + Cl (+0.[3]7) + Oxadiazolone (-0.5).

Structural Contributions to LogP

- 4-Chlorobenzyl Group:
 - Benzyl Spacer (-CH₂-): Adds flexibility and breaks conjugation between the phenyl ring and the heterocycle, slightly lowering logP compared to a direct phenyl attachment (which would be more planar and rigid).
 - Chlorine Substituent: A strong lipophilic enhancer. The Cl atom adds approximately +0.71 to the logP compared to the unsubstituted benzyl analog.
- 1,3,4-Oxadiazolone Core:
 - Acts as a hydrogen bond acceptor (N3, O1) and donor (NH in keto form).
 - Significantly lowers logP compared to carbocyclic analogs (e.g., furan), improving water solubility.

Implications for Drug Design (Lipinski's Rule of 5)

- MW (210.62) < 500: Pass.
- LogP (~2.1) < 5: Pass.

- H-Bond Donors (1): Pass (NH in keto form).
- H-Bond Acceptors (3): Pass (O, N, O).

Conclusion: The molecule possesses ideal drug-like physicochemical properties, suggesting good oral bioavailability potential.

Experimental Determination Protocols

For researchers synthesizing this compound, experimentally verifying logP is crucial. The Shake-Flask Method is the gold standard, but RP-HPLC is faster for screening.

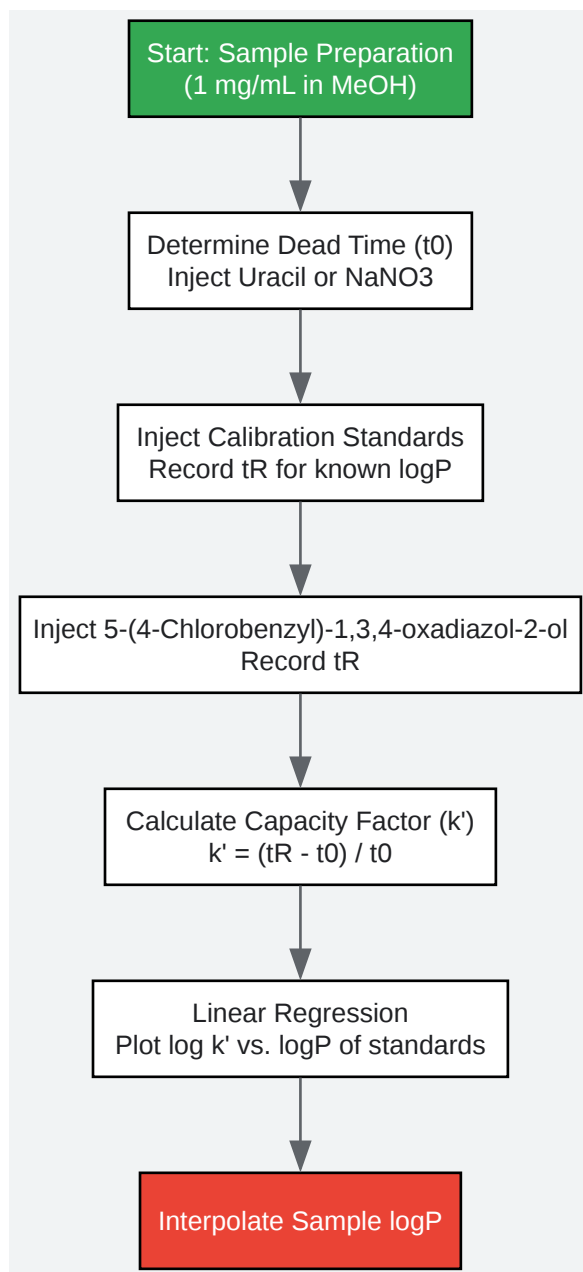
Protocol: RP-HPLC Estimation of LogP

This method correlates the retention time () of the analyte with known standards to calculate (capacity factor), which is linearly related to logP.

Materials:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
- Mobile Phase: Methanol/Water (Isocratic 60:40 or 70:30) buffered to pH 7.4.
- Standards: Toluene (logP 2.7), Acetophenone (logP 1.58), Benzene (logP 2.13).

Workflow:



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Figure 2: Workflow for determining logP via RP-HPLC.

Synthesis Pathway (Contextual)

To ensure the integrity of the material being tested, the synthesis typically follows the cyclization of a hydrazide precursor.

- Starting Material: (4-Chlorophenyl)acetic acid.

- Intermediate: (4-Chlorophenyl)acetic acid hydrazide (formed via esterification then hydrazine treatment).
- Cyclization: Reaction with Carbonyldiimidazole (CDI) or Phosgene equivalents closes the ring to form the 1,3,4-oxadiazolin-2-one.

Note: Avoid using dehydrating agents like

unless targeting the 2-substituted species without the hydroxyl group;

is typically used for 2,5-disubstituted oxadiazoles, whereas CDI/Phosgene is specific for the 2-one/2-ol.

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